REACTION_CXSMILES
|
Br[C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[CH3:11][N:12]1[C:16]([C:17]#[N:18])=[CH:15][CH:14]=[C:13]1B(O)O.[F-].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH2:6][C:5]1[C:4]([F:10])=[CH:3][C:2]([C:13]2[N:12]([CH3:11])[C:16]([C:17]#[N:18])=[CH:15][CH:14]=2)=[C:8]([F:9])[CH:7]=1 |f:2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1F)F
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1C#N)B(O)O
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Name
|
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
117 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously at 25° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
THF (12.1 mL) was added
|
Type
|
CUSTOM
|
Details
|
the mixture was purged with nitrogen for an additional 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
A solution of tri-t-butylphosphine (10% wt in hexanes) (0.72 mL, 0.24 mmol) was added via syringe
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 250 mL of EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel
|
Type
|
WASH
|
Details
|
washed with 200 mL of EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude brown/black semi-solid
|
Type
|
CUSTOM
|
Details
|
Purification via Isco chromatography (the Redisep® column, silica, gradient 5-100% ethyl acetate in hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1F)C1=CC=C(N1C)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |